![molecular formula C34H70O4Si B14589429 1-(Octadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate CAS No. 61540-85-0](/img/structure/B14589429.png)
1-(Octadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Octadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate is a complex organic compound that features both long alkyl chains and silyl ether functionalities. This compound is of interest due to its unique structural properties, which make it suitable for various applications in organic synthesis, materials science, and potentially in biological systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Octadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate typically involves multiple steps, starting from simpler organic molecules. One common approach is to first prepare the intermediate compounds, such as 1-(Octadecyloxy)-2,3-propanediol and trimethylsilyl chloride. These intermediates are then reacted under specific conditions to form the final product.
-
Preparation of 1-(Octadecyloxy)-2,3-propanediol
Reactants: Octadecanol, epichlorohydrin
Conditions: Base-catalyzed reaction, typically using sodium hydroxide or potassium hydroxide.
-
Formation of Trimethylsilyl Ether
Reactants: 1-(Octadecyloxy)-2,3-propanediol, trimethylsilyl chloride
Conditions: Anhydrous conditions, often using a solvent like dichloromethane and a base such as triethylamine.
-
Esterification to Form the Final Product
Reactants: 1-(Octadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-ol, decanoic acid
Conditions: Acid-catalyzed esterification, typically using sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation, recrystallization, or chromatography would be employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
1-(Octadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The silyl ether group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl ether group.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new functionalized derivatives.
科学研究应用
1-(Octadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Potential use in the development of lipid-based drug delivery systems.
Medicine: Investigated for its role in creating biocompatible materials for medical implants.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(Octadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its long alkyl chains and silyl ether groups may interact with lipid membranes, potentially altering membrane properties and facilitating drug delivery.
相似化合物的比较
Similar Compounds
- 1-(Octadecyloxy)-2,3-propanediol
- Trimethylsilyl chloride
- Decanoic acid
Uniqueness
1-(Octadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate is unique due to its combination of long alkyl chains and silyl ether functionalities. This dual nature allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in both organic synthesis and biological systems.
属性
CAS 编号 |
61540-85-0 |
|---|---|
分子式 |
C34H70O4Si |
分子量 |
571.0 g/mol |
IUPAC 名称 |
(1-octadecoxy-3-trimethylsilyloxypropan-2-yl) decanoate |
InChI |
InChI=1S/C34H70O4Si/c1-6-8-10-12-14-15-16-17-18-19-20-21-22-24-26-28-30-36-31-33(32-37-39(3,4)5)38-34(35)29-27-25-23-13-11-9-7-2/h33H,6-32H2,1-5H3 |
InChI 键 |
XLSMRWFVIUGHAQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCOCC(CO[Si](C)(C)C)OC(=O)CCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


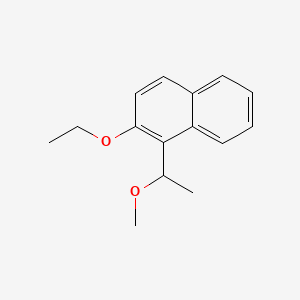
![Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, heptyl ester](/img/structure/B14589373.png)
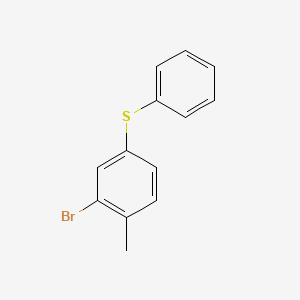
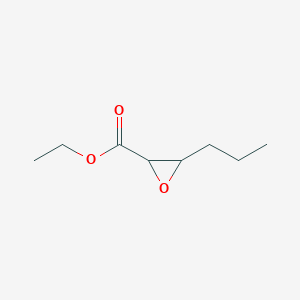
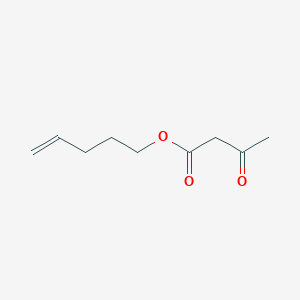
![N-{4-[Cyano(4-fluorophenyl)methyl]phenyl}-2,6-dihydroxybenzamide](/img/structure/B14589397.png)
![N-Propyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14589405.png)
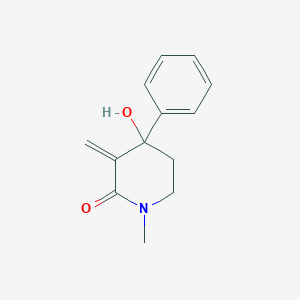
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole]](/img/structure/B14589414.png)
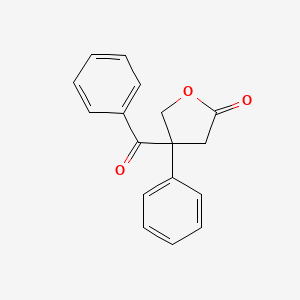
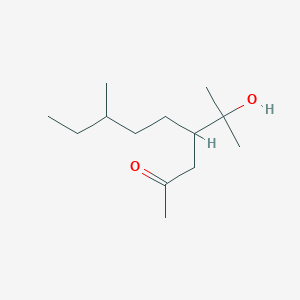
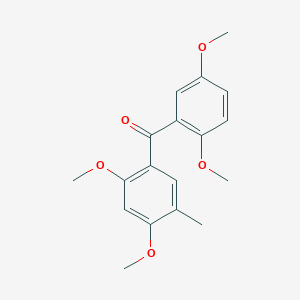
![1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dimethoxyphenyl)amino]-](/img/structure/B14589438.png)

